1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a complex organic compound featuring a pyrazole ring, a piperazine ring, and various functional groups
Mechanism of Action
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on its structural similarity to other benzimidazole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reaction: The benzylated pyrazole and the piperazine are coupled using a carbonylating agent like phosgene or triphosgene to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in assays to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone
- 1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)propanone
Uniqueness
1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-[4-(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-19(29)26-12-14-27(15-13-26)24(30)22-17-28(16-20-8-4-2-5-9-20)25-23(22)31-18-21-10-6-3-7-11-21/h2-11,17H,12-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVXDQIBFIQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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